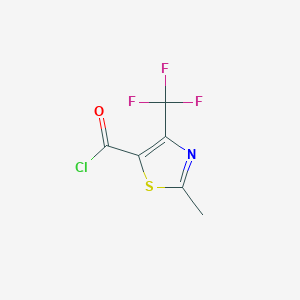

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride

描述

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (CAS 117724-64-8) is a reactive thiazole derivative with a trifluoromethyl group at position 4 and a carbonyl chloride at position 3. It serves as a critical intermediate in synthesizing pharmaceuticals and agrochemicals due to its electrophilic carbonyl group, which facilitates nucleophilic substitution reactions . The compound is synthesized via refluxing its precursor, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 117724-63-7), with thionyl chloride (SOCl₂), yielding high purity (95–97%) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole with thionyl chloride, which introduces the carbonyl chloride group at the 5-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization to achieve the desired purity.

化学反应分析

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Thionyl Chloride:

Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines or alcohols.

Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl halides.

科学研究应用

Medicinal Chemistry

Synthesis of Derivatives:

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride serves as a precursor for synthesizing various biologically active compounds. Its ability to undergo acylation allows for the formation of esters and amides, which can be further modified to enhance biological activity.

Biological Activity:

Research has indicated that derivatives of this compound exhibit significant fungicidal properties. These derivatives have been explored for their potential use in developing new agrochemicals aimed at inhibiting fungal growth, which is crucial for crop protection.

Agricultural Applications

Fungicides:

The fungicidal activity of the derivatives derived from this compound is particularly noteworthy. Studies have demonstrated that these compounds can effectively inhibit various fungal pathogens, making them valuable in agricultural settings.

Case Study:

A study conducted on the efficacy of thiazole derivatives revealed that certain compounds exhibited up to 90% inhibition of fungal growth in vitro, showcasing their potential as effective fungicides in crop protection strategies.

Materials Science

Polymer Chemistry:

The compound's reactivity allows it to be utilized in polymer synthesis. By incorporating it into polymer matrices, researchers can develop materials with enhanced properties such as thermal stability and chemical resistance.

Case Study:

In a recent study, this compound was used to synthesize a series of polyamide materials. These materials demonstrated improved mechanical properties compared to traditional polymers, indicating potential applications in high-performance materials.

作用机制

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .

相似化合物的比较

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Functional Groups | Purity |

|---|---|---|---|---|---|

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 | C₆H₃ClF₃NOS | Not reported | Carbonyl chloride | 95–97% |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | 438577-61-8 | C₁₂H₈F₃NOS | 131–133 | Carbaldehyde | 95% |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | 144059-86-9 | C₁₂H₈F₃NO₂S | 237–238 | Carboxylic acid | Not specified |

| Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate | Not provided | C₁₃H₁₀F₃NO₂S | Not reported | Ethoxycarbonyl, phenyl | Not specified |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride | 1151512-22-9 | C₅H₃ClF₃NO₂S₂ | Not reported | Sulfonyl chloride | 97% |

Key Observations :

- Melting Points : Carboxylic acid derivatives (e.g., 144059-86-9) exhibit higher melting points (>230°C) due to strong hydrogen bonding, whereas aldehydes (e.g., 438577-61-8) have lower melting points (~130°C) .

- Reactivity : Carbonyl chloride and sulfonyl chloride derivatives are highly reactive toward nucleophiles (e.g., amines, alcohols), but sulfonyl chlorides are generally more reactive in forming sulfonamides .

生物活性

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is a synthetic compound with notable chemical properties that have garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, focusing on its pharmacological effects, toxicity, and potential applications based on available research findings.

- Molecular Formula : C₆H₃ClF₃NOS

- CAS Number : 117724-64-8

- Molecular Weight : 227.6 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The compound's structure suggests it may interact with biological systems through various mechanisms.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that related thiazole compounds can inhibit the growth of various bacterial strains and fungi.

Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, derivatives of thiazoles have been documented to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 pathways.

Toxicological Profile

The compound is classified as hazardous, with specific attention to its irritant properties. The following table summarizes key toxicological data:

| Toxicity Endpoint | Classification | Observations |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Not classified as harmful by ingestion |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific Target Organ Toxicity | Respiratory Tract Irritation | May cause respiratory issues upon exposure |

Case Studies and Research Findings

- Anticancer Activity : A study conducted on thiazole derivatives demonstrated that compounds similar to this compound showed IC₅₀ values in the micromolar range against various cancer cell lines (e.g., MCF-7, A549). These compounds were noted for their ability to induce apoptosis in a dose-dependent manner .

- Antimicrobial Efficacy : In vitro assays revealed that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The trifluoromethyl substitution was found to enhance the antimicrobial potency compared to non-substituted analogs .

- Mechanistic Insights : Molecular docking studies indicated potential interactions between the compound and key proteins involved in cancer cell proliferation and survival pathways. These interactions suggest a mechanism by which the compound may exert its cytotoxic effects .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride?

The synthesis typically involves two steps:

- Step 1 : Hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate to the corresponding carboxylic acid using sodium hydroxide in aqueous ethanol (reflux at 358 K for 1.5 h) .

- Step 2 : Conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux for 3 hours. This method ensures high purity and avoids side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- X-ray crystallography is definitive for structural confirmation, as demonstrated by the resolved crystal structure of its carboxylic acid precursor (bond angles, torsion angles, and packing interactions) .

- NMR spectroscopy : NMR is critical for identifying the trifluoromethyl group ( to -65 ppm), while NMR resolves the methyl group on the thiazole ring ( ppm).

- FT-IR spectroscopy : Strong absorbance near 1770 cm confirms the carbonyl chloride (C=O stretch).

Q. What are the primary reactivity pathways of this acyl chloride in nucleophilic substitution reactions?

This compound reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example:

- Amidation : Reacting with primary/secondary amines in anhydrous DCM at 0–25°C yields thiazole-5-carboxamides, which are intermediates in bioactive molecule synthesis (e.g., antimicrobial or antitumor agents) .

- Esterification : Alcohols in pyridine or with base catalysts produce esters, useful for further functionalization in heterocyclic chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the thionyl chloride-mediated conversion of the carboxylic acid to the acyl chloride?

Yield discrepancies often arise from:

- Moisture control : Traces of water hydrolyze the acyl chloride back to the acid. Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) are critical .

- Catalyst optimization : While DMF is standard (1–2 drops), alternative catalysts like triethylamine or excess SOCl₂ may improve efficiency.

- Reaction monitoring : TLC (hexane:ethyl acetate) or in situ NMR can track reaction progress and prevent over-chlorination .

Q. What experimental strategies mitigate the compound’s instability during storage and handling?

- Storage : Store under inert gas (N₂/Ar) at -20°C in sealed, amber vials to prevent hydrolysis or photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps. Quench excess SOCl₂ with dry ethanol post-reaction to avoid hazardous HCl release .

- Stability assays : Periodic NMR checks (disappearance of acyl chloride peaks indicates degradation).

Q. How can this acyl chloride be applied to synthesize bioactive heterocycles with potential pharmacological activity?

- Stepwise coupling : React with aminopyrazoles or thiadiazoles to form hybrid molecules. For example, coupling with 3-methyl-5-(trifluoromethyl)-1H-pyrazole yields triazole-thiazole derivatives, which show antimicrobial and antioxidant activity in vitro .

- Mechanistic studies : Evaluate electronic effects of the trifluoromethyl group on reaction kinetics (e.g., Hammett plots) to optimize bioactivity .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Acyl Chloride Synthesis

| Parameter | Optimal Value | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Anhydrous, distilled over CaH₂ |

| Catalyst | DMF (1–2 drops) | Accelerates SOCl₂ activation |

| Temperature | Reflux (~40°C) | Ensures complete conversion |

| Reaction Time | 3 hours | Monitor by TLC/NMR |

Table 2. Characterization Data for Carboxylic Acid Precursor

| Technique | Key Observations |

|---|---|

| X-ray Crystallography | Space group , Z = 4, θ range 2.3–25.0° |

| Melting Point | 237–238°C |

| NMR | δ = -63.2 ppm (CF₃) |

属性

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NOS/c1-2-11-4(6(8,9)10)3(13-2)5(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJINNZMSVNKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562096 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117724-64-8 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117724-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。